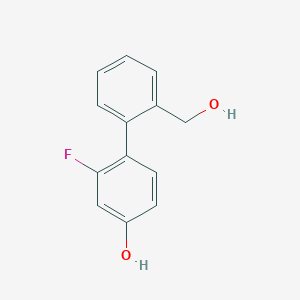
2-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) is a phenolic compound that is widely used in the scientific research field. It is a highly versatile compound, with a variety of applications and potential uses.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) has a variety of scientific research applications. It can be used in the synthesis of a number of compounds, including 2-fluoro-4-hydroxymethylphenol derivatives, which can be used as potential anti-inflammatory agents. It can also be used in the synthesis of a number of other compounds, including 2-fluoro-4-hydroxymethylphenol derivatives, which can be used as potential anti-cancer agents. Additionally, it can be used in the synthesis of a variety of other compounds, including 2-fluoro-4-hydroxymethylphenol derivatives, which can be used as potential anti-bacterial agents.
Wirkmechanismus
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) is believed to act as an antioxidant and anti-inflammatory agent. It is believed to interact with a number of enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It is also believed to interact with a number of other enzymes, including lipoxygenase (LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators. Additionally, it is believed to interact with a number of other enzymes, including nitric oxide synthase (NOS), which is involved in the production of nitric oxide, which is an important mediator of inflammation.
Biochemical and Physiological Effects
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) is believed to have a number of biochemical and physiological effects. It is believed to have anti-inflammatory, anti-oxidant, and anti-bacterial effects. Additionally, it is believed to have anti-cancer and anti-allergy effects. It is also believed to have a number of other effects, including the modulation of the immune system, the regulation of cell death, and the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is a relatively safe compound, with a low toxicity level. Additionally, it is relatively easy to synthesize and has a wide range of potential applications. However, it is important to note that the compound is unstable and may degrade over time. Additionally, it is important to note that the compound may interact with other compounds, and should be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for 2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%). One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound, such as its potential anti-cancer and anti-allergy effects. Furthermore, further research could be conducted to explore the potential biochemical and physiological effects of the compound. Finally, further research could be conducted to explore the potential interactions of the compound with other compounds, as well as the potential degradation of the compound over time.
Synthesemethoden
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) can be synthesized from the reaction of 2-fluoro-4-hydroxybenzaldehyde with 2-hydroxymethyl-4-fluorophenol in the presence of a base. The reaction is conducted in a sealed flask at a temperature of 100-120°C for 1-2 hours. The reaction mixture is then cooled and filtered, and the product is isolated and purified.
Eigenschaften
IUPAC Name |
2-fluoro-4-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNQIOWEXUJLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684137 |
Source


|
| Record name | 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-32-3 |
Source


|
| Record name | 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














